molecular formula C8H14N2O4 B3003262 N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide CAS No. 1171722-13-6

N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide

Cat. No.: B3003262
CAS No.: 1171722-13-6
M. Wt: 202.21
InChI Key: YPVJIKBNMPYRNJ-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a hydroxyethyl group, and an oxoacetamide moiety, which contribute to its diverse reactivity and functionality.

Scientific Research Applications

N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide has found applications in various scientific research areas, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide typically involves the reaction of morpholine with ethyl oxalyl chloride, followed by the introduction of a hydroxyethyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced technologies such as microreactors to maintain precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxoacetamide moiety can be reduced to amines or alcohols under suitable conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically require specific solvents and temperatures to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the oxoacetamide moiety can produce amines or alcohols.

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyethyl group and morpholine ring can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The oxoacetamide moiety may also participate in covalent bonding with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide include:

  • N-(2-hydroxyethyl)-2-(piperidin-4-yl)-2-oxoacetamide
  • N-(2-hydroxyethyl)-2-(pyrrolidin-4-yl)-2-oxoacetamide

Uniqueness

This compound is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-morpholin-4-yl-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c11-4-1-9-7(12)8(13)10-2-5-14-6-3-10/h11H,1-6H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVJIKBNMPYRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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